molecular formula C9H5Cl3N4S B2902317 6-Chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine CAS No. 1801693-92-4

6-Chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine

Cat. No.: B2902317
CAS No.: 1801693-92-4
M. Wt: 307.58
InChI Key: HZPXLWKOUGQKQA-UHFFFAOYSA-N
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Description

6-Chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine is a chemical compound with the molecular formula C9H5Cl3N4S. It is a pale-yellow to yellow-brown solid and is known for its applications in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine typically involves the reaction of 6-chloropyrazin-2-amine with 2,3-dichloropyridine-4-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

6-Chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications .

Properties

IUPAC Name

6-chloro-3-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3N4S/c10-5-3-15-9(8(13)16-5)17-4-1-2-14-7(12)6(4)11/h1-3H,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPXLWKOUGQKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1SC2=NC=C(N=C2N)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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